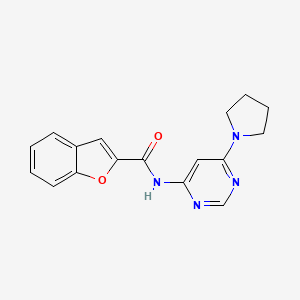

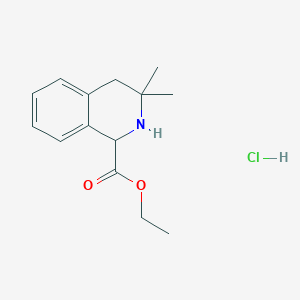

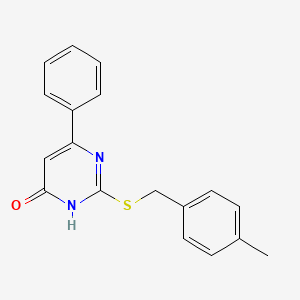

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

Nitroso Transfer and Carcinogenesis

Research indicates that compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, specifically alkylnitrosamino ethanols, show an efficient liver alcohol dehydrogenase catalyzed oxidation to their corresponding alpha-nitrosamino aldehydes. This reaction demonstrates the unusual property of facile transnitrosation to secondary amines like morpholine. These reactions play a significant role in understanding the biochemical pathways leading to carcinogenesis (Loeppky, Tomasik, & Kerrick, 1987).

Acentric Material Construction

The co-crystallization of aminopyridines with 4-nitrophenol, involving compounds structurally similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, has been used to create new acentric materials. These materials have potential applications in non-linear optics, as their structures facilitate hyperpolarizability, a key property for optical applications (Draguta et al., 2013).

Ruthenium Catalyzed Reduction

In the field of organic chemistry, the ruthenium-catalyzed reduction of nitroarenes using formic acid has been explored. This process, which includes the reduction of compounds analogous to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, is significant for synthesizing various aminoarenes, a crucial step in the development of numerous organic compounds (Watanabe et al., 1984).

Synthesis of 2H-Thiopyrans

Another application is seen in the synthesis of 2H-Thiopyrans. The reaction of certain amino derivatives with α-diazocarbonyl compounds in the presence of rhodium(II) acetate has been studied, showing the potential for creating structurally complex and functionalized compounds (Yamagata, Okabe, & Yamazaki, 2001).

Molecular and Supramolecular Structures

The study of symmetrically disubstituted aminopyrimidines and amino-5-nitrosopyrimidines, closely related to the chemical structure , has led to insights into the interplay of molecular, molecular-electronic, and supramolecular structures. This research has implications for the design of new materials and understanding of intermolecular interactions (Quesada et al., 2004).

Synthesis of Novel Compounds

Additionally, the compound has been utilized in synthesizing new chemical entities. For instance, the synthesis of dihydrotetrazolopyrimidine derivatives, which are important in medicinal chemistry, has been reported using a Biginelli reaction involving similar compounds (Suwito et al., 2018).

Chiral Moderator Synthesis

In pharmaceutical chemistry, the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 has been accomplished using a beta-amino alcohol derived from a process involving compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol (Kauffman et al., 2000).

作用機序

Mode of Action

The presence of the morpholino group might enhance the compound’s ability to penetrate cellular membranes, thereby increasing its interaction with intracellular targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

特性

IUPAC Name |

2-[(4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4/c1-8-9(16(18)19)10(15-3-6-20-7-4-15)14-11(13-8)12-2-5-17/h17H,2-7H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQSGXXJDJLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCO)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)